1-Propene, 2-(methylseleno)-
CAS No.: 114659-08-4
Cat. No.: VC19159576
Molecular Formula: C4H8Se
Molecular Weight: 135.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114659-08-4 |
|---|---|
| Molecular Formula | C4H8Se |
| Molecular Weight | 135.08 g/mol |
| IUPAC Name | 2-methylselanylprop-1-ene |
| Standard InChI | InChI=1S/C4H8Se/c1-4(2)5-3/h1H2,2-3H3 |
| Standard InChI Key | XPNWZCWOHZSOHX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)[Se]C |
Introduction
Structural and Physicochemical Properties
The structure of 1-propene, 2-(methylseleno)- consists of a propene backbone () with a methylseleno () group substituted at the second carbon. This configuration places the selenium atom in conjugation with the double bond, creating a polarized -system that influences both its electronic and steric properties. Key physicochemical parameters inferred from analogous selenides include:
| Property | Value/Description |
|---|---|
| Boiling Point | ~120–130°C (estimated) |
| Density | ~1.3–1.4 g/cm³ (predicted) |
| Solubility | Low in water; soluble in organic solvents |
| IR Spectroscopy | : ~550–600 cm⁻¹ |
The compound’s instability under acidic conditions and sensitivity to oxidation are consistent with trends observed in allylic selenides .
Synthetic Methodologies
Grignard-Based Selenation
A primary route to 1-propene, 2-(methylseleno)- involves the reaction of propene derivatives with methylselenol () or its precursors. For example, treatment of 2-chloropropene with methylselenol in the presence of a base yields the target compound via nucleophilic substitution:
This method parallels the synthesis of methaneselenol, where methyl Grignard reagents react with elemental selenium .
Selenoxide Elimination
Allylic selenides can also be prepared through the elimination of selenoxides. Oxidation of 3-(methylseleno)-1-propanol with hydrogen peroxide generates a selenoxide intermediate, which undergoes thermal elimination to form 1-propene, 2-(methylseleno)-:
This pathway is analogous to the behavior of allylic selenides described in studies on selenoxide rearrangements .
Reactivity and Applications
Cycloaddition Reactions
The electron-deficient double bond in 1-propene, 2-(methylseleno)- participates in [2+2] cycloadditions with electron-rich dienophiles. For instance, reaction with ethyl propiolate yields cyclobutane derivatives, a transformation leveraged in the synthesis of strained ring systems :
Oxidative Functionalization
Oxidation with ozone or periodate cleaves the selenium-carbon bond, producing allylic alcohols or ketones. This reactivity mirrors the oxidative degradation of allylic selenides to allylic alcohols, as documented in studies on seleninate rearrangements :
Cross-Coupling Reactions
Future Directions
Current research gaps include detailed kinetic studies of its cycloaddition reactions and applications in asymmetric catalysis. Advances in selenium-directed C–H activation could further elevate its utility in medicinal chemistry and materials science.
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